MFCD18314343
Overview
Description
The compound “MFCD18314343” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314343” involves several steps, including the selection of appropriate starting materials and the application of specific reaction conditions. The synthetic routes typically involve:
Step 1: Selection of precursor compounds that contain the necessary functional groups.
Step 2: Application of catalytic agents to facilitate the formation of the desired molecular structure.
Step 3: Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Utilizing large quantities of starting materials and catalysts.
Purification: Employing techniques such as distillation, crystallization, and chromatography to isolate the pure compound.
Quality control: Conducting rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD18314343” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with other groups under controlled conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Use of catalysts such as palladium or nickel, and solvents like dichloromethane or ethanol.
Major Products: The reactions of “this compound” typically result in the formation of derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
“MFCD18314343” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18314343” exerts its effects involves interaction with specific molecular targets and pathways. It may:
Bind to enzymes: Inhibiting or activating enzymatic activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Influencing cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
“MFCD18314343” can be compared with other similar compounds based on its structure and reactivity. Similar compounds include:
Compound A: Known for its similar functional groups and reactivity.
Compound B: Shares a similar molecular backbone but differs in specific substituents.
Compound C: Exhibits comparable chemical behavior in certain reactions.
The uniqueness of “this compound” lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-5-12(13(15)6-9)10-3-4-11(8-16)14(17)7-10/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIHNIBTDLFHFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684798 | |
Record name | 2'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-07-7 | |
Record name | [1,1′-Biphenyl]-4-carbonitrile, 2′-chloro-3-hydroxy-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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